molecular formula C18H14N2O4 B11535070 2-methyl-N-(3-nitrophenyl)-5-phenylfuran-3-carboxamide

2-methyl-N-(3-nitrophenyl)-5-phenylfuran-3-carboxamide

Cat. No.: B11535070
M. Wt: 322.3 g/mol
InChI Key: JFXPLNBSDOSNIB-UHFFFAOYSA-N
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Description

2-methyl-N-(3-nitrophenyl)-5-phenylfuran-3-carboxamide is a synthetic organic compound characterized by a furan ring substituted with a methyl group, a nitrophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-nitrophenyl)-5-phenylfuran-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the phenyl and nitrophenyl groups. The final step involves the formation of the carboxamide group.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.

    Substitution Reactions: The phenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selectivity.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an amine (e.g., 3-nitroaniline) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-nitrophenyl)-5-phenylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles like amines or thiols can replace the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-methyl-N-(3-nitrophenyl)-5-phenylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-methyl-N-(3-nitrophenyl)-5-phenylfuran-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-nitrophenyl)-5-phenylfuran-3-carboxamide
  • 2-methyl-N-(3-nitrophenyl)-4-phenylfuran-3-carboxamide
  • 2-methyl-N-(3-nitrophenyl)-5-(4-methylphenyl)furan-3-carboxamide

Uniqueness

2-methyl-N-(3-nitrophenyl)-5-phenylfuran-3-carboxamide is unique due to the specific positioning of the nitrophenyl and phenyl groups on the furan ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

2-methyl-N-(3-nitrophenyl)-5-phenylfuran-3-carboxamide

InChI

InChI=1S/C18H14N2O4/c1-12-16(11-17(24-12)13-6-3-2-4-7-13)18(21)19-14-8-5-9-15(10-14)20(22)23/h2-11H,1H3,(H,19,21)

InChI Key

JFXPLNBSDOSNIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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